2-amino-4-chloro-N-ethylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPWPQNYWXQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2953-62-0 | |
| Record name | 2-amino-4-chloro-N-ethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pharmacological Potential of 2-Amino-4-Chloro-N-Ethylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Derivatives of the 2-aminobenzamide scaffold have emerged as a versatile class of compounds with significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of the pharmacological landscape of 2-amino-4-chloro-N-ethylbenzamide and its analogs. We will delve into their synthesis, prominent biological activities with a focus on histone deacetylase (HDAC) inhibition in oncology, antimicrobial effects, and burgeoning evidence for their roles as kinase and inflammatory pathway modulators. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the therapeutic promise of this chemical series.
Introduction: The Versatility of the 2-Aminobenzamide Scaffold
The benzamide moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The 2-aminobenzamide core, in particular, offers a unique combination of a zinc-binding group and a scaffold amenable to diverse functionalization, leading to compounds with a wide array of pharmacological activities.[1] The incorporation of a chloro group at the 4-position and an ethylamide at the N-position of the benzamide provides a specific chemical space with intriguing biological properties that are the focus of this guide. These derivatives have shown significant promise, particularly as anticancer and antimicrobial agents.[2][3]
Synthetic Pathways to 2-Aminobenzamide Derivatives
The synthesis of 2-aminobenzamide derivatives is often efficiently achieved through the reaction of isatoic anhydride with a variety of primary and secondary amines. This method provides a direct and versatile route to a diverse library of N-substituted 2-aminobenzamides.[2]
General Synthesis from Isatoic Anhydride
A common and effective method for synthesizing 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate amine.[2] This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide.[2]
Experimental Protocol: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride [2]
Procedure A: Conventional Heating
-
Dissolve isatoic anhydride (1 equivalent) in dimethylformamide (DMF).
-
Add a solution of the desired amine (e.g., ethylamine for N-ethylbenzamide derivatives) (1 equivalent) in DMF to the isatoic anhydride solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified 2-aminobenzamide derivative.
Procedure B: Microwave-Assisted Synthesis
-
Combine isatoic anhydride (1 equivalent) and the desired amine (1 equivalent) in a microwave-safe vessel.
-
Add a few drops of DMF as a high-boiling point solvent to facilitate heat transfer.
-
Expose the mixture to microwave irradiation (e.g., 140-420 W) for 4-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool.
-
Purify the product as described in the conventional method.
Caption: General synthetic route to 2-aminobenzamide derivatives.
Anticancer Potential: Targeting Histone Deacetylases
A significant body of research on 2-aminobenzamide derivatives has focused on their potential as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs).[3][4] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[5] Dysregulation of HDAC activity is a hallmark of many cancers.[5]
Mechanism of Action: HDAC Inhibition
The 2-aminobenzamide scaffold functions as a zinc-binding group, chelating the Zn2+ ion in the active site of class I, II, and IV HDACs.[6] This interaction blocks the catalytic activity of the enzyme, leading to the accumulation of acetylated histones.[6] The resulting hyperacetylation of chromatin leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21.[7] The re-expression of these genes can induce cell cycle arrest, differentiation, and ultimately, apoptosis in cancer cells.[6]
Caption: Simplified signaling pathway of HDAC inhibition.
Notable Derivatives and In Vitro Activity
A notable example is N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , which has demonstrated potent and selective inhibition of class I HDACs.[3] This compound exhibited significant antiproliferative activity against various cancer cell lines.[3]
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| NA | HDAC1 | 95.2 | A2780 (Ovarian) | 2.66 | [3] |
| HDAC2 | 260.7 | HepG2 (Liver) | 1.73 | [3] | |
| HDAC3 | 255.7 | ||||
| FNA | HDAC1 | >5000 | HepG2 (Liver) | 1.30 | |
| HDAC2 | >5000 | ||||
| HDAC3 | 95.48 |
NA: N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide FNA: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
Experimental Protocol: In Vitro HDAC Activity Assay
The inhibitory potency of 2-aminobenzamide derivatives against specific HDAC isoforms can be determined using a fluorometric in vitro assay.[5][8]
Protocol: Fluorometric HDAC Inhibition Assay [5][8]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (e.g., containing trypsin and TSA)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (TSA) in HDAC assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well (except for no-enzyme controls).
-
Add the test compounds or TSA to the respective wells.
-
Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Antimicrobial Potential
Several studies have highlighted the antimicrobial properties of 2-aminobenzamide derivatives against a range of bacterial and fungal pathogens.[2]
Mechanism of Action
The precise mechanism of antimicrobial action for many 2-aminobenzamide derivatives is still under investigation. However, it is hypothesized that their activity may stem from their ability to interfere with essential cellular processes in microorganisms. For some derivatives, the mechanism may involve the chelation of metal ions crucial for enzymatic function, similar to the mechanism observed in other antimicrobial agents.[9] Another potential mechanism is the disruption of the bacterial cell membrane or inhibition of key metabolic pathways.[10]
In Vitro Antimicrobial Activity
A study by Mabkhot et al. (2014) reported the synthesis and antimicrobial evaluation of a series of 2-aminobenzamide derivatives.[2] The results demonstrated that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Aspergillus fumigatus | 22 | 125 | [2] |
| Staphylococcus aureus | 18 | 250 | [2] | |
| Escherichia coli | 16 | 250 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of 2-aminobenzamide derivatives can be assessed using standard methods such as the Kirby-Bauer disk diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[11][12]
Protocol: Broth Microdilution for MIC Determination [11]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with solvent)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the test compound with the standardized bacterial suspension.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Emerging Pharmacological Activities
Beyond their well-documented anticancer and antimicrobial properties, this compound derivatives are being explored for other therapeutic applications.
Kinase Inhibition
The 2-aminobenzamide scaffold has been identified as a promising framework for the development of kinase inhibitors.[13] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of 2-aminobenzamide have shown inhibitory activity against several kinases, including Casein Kinase 1 Delta (CK1δ).[14]
Anti-inflammatory Potential
There is emerging evidence that benzamide derivatives, in general, possess anti-inflammatory properties.[15][16] The proposed mechanism for some benzamides involves the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response.[15] Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[15] Further investigation into the specific anti-inflammatory mechanisms of this compound derivatives is warranted.
Pharmacokinetics and Toxicity Profile: Considerations for Drug Development
For any promising therapeutic candidate, a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile, is crucial.
ADME Profile
In silico and in vitro ADME studies of benzamide derivatives have been conducted to predict their drug-like properties.[7][17][18] These studies often assess parameters such as solubility, permeability, metabolic stability, and potential for oral bioavailability.[6] While specific ADME data for this compound derivatives are limited, related benzamide compounds have shown favorable ADME profiles, suggesting that this class of compounds has the potential for good oral bioavailability.[6]
Toxicity
Preclinical toxicity studies are essential to identify any potential adverse effects of new drug candidates. For benzamide derivatives, these studies typically involve in vitro cytotoxicity assays and in vivo acute and repeated-dose toxicity studies in animal models.[1][19] An experimental study on a benzamide derivative in mice showed that increasing doses led to histopathological changes in the kidneys, highlighting the importance of careful dose-escalation studies.[1]
Conclusion and Future Directions
The this compound scaffold represents a rich source of pharmacologically active compounds with significant therapeutic potential. The demonstrated efficacy of derivatives as HDAC inhibitors has paved the way for their exploration in oncology. Furthermore, their antimicrobial, kinase inhibitory, and potential anti-inflammatory activities suggest a broader therapeutic scope.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of how structural modifications impact potency and selectivity for various targets will guide the design of next-generation compounds.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms underlying the antimicrobial, kinase inhibitory, and anti-inflammatory effects is needed.
-
Pharmacokinetic and Safety Profiling: Rigorous preclinical ADME and toxicology studies are essential to identify lead candidates with favorable drug-like properties for clinical development.
-
Combination Therapies: Exploring the synergistic effects of these derivatives with existing therapeutic agents could lead to more effective treatment strategies.
The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective therapies for a range of human diseases.
References
-
Ighilahriz, K., Benazzouz-Touami, A., Makhloufi-Chebli, M., & Kichou, N. (2025). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 34, 49-57. [Link]
-
Calenda, S., Catarzi, D., Varano, F., & Vigiani, E. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 499. [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). MDPI. [Link]
-
Histone Deacetylase Pathway. (n.d.). Creative Diagnostics. [Link]
-
ADME properties of N-benzylbenzamide and its derivatives. (n.d.). ResearchGate. [Link]
-
Screening for histone deacetylase (HDAC) active compounds. (2013). BMG Labtech. [Link]
-
El-Sayed, N. N. E., & Abdel-Aziz, M. (2022). Facile Synthesis, Biological Evaluation, DFT Studies and in Silico Prediction ADME/Pharmacokinetics Properties of N-(1-(2-Chlorobenzo[h]Quinolin-3-yl)-1-Substituted-vin-2-yl)Benzamide Derivatives. Polycyclic Aromatic Compounds, 42(10), 6524-6546. [Link]
-
In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. [Link]
-
Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International journal of molecular sciences, 15(3), 5115–5127. [Link]
-
Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5127. [Link]
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters, 7(3), 221-230. [Link]
-
2-Aminobenzamide. (n.d.). Haz-Map. [Link]
-
2-Aminobenzimidazole conjugates of NSAIDS: Novel compounds with immunomodulatory, anti-inflammatory and antioxidant actions. (2025). ResearchGate. [Link]
-
Zhang, L., Li, X., Chen, Y., Wan, M., Jiang, Q., Zhang, L., Chou, C. J., Song, W., & Zhang, L. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in pharmacology, 10, 957. [Link]
-
Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. (2015). European Journal of Medicinal Chemistry, 95, 329-339. [Link]
-
Smulson, M. E., & Szabo, C. (2002). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Journal of the National Cancer Institute. Monographs, (29), 83–89. [Link]
-
Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. (n.d.). ResearchGate. [Link]
-
Biamonte, M. A., Shi, J., Hong, K., Hurst, D. C., Zhang, L., Fan, J., Kasibhatla, S. R., Sun, F., Ruan, Y., McMillen, K., & Total, A. (2009). Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents. Journal of medicinal chemistry, 52(14), 4349–4352. [Link]
-
Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International journal of molecular sciences, 15(3), 5115–5127. [Link]
-
Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). [Link]
-
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2019). Bioorganic chemistry, 89, 103013. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Link]
-
Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022). ChemMedChem, 17(15), e202200199. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar. [Link]
-
Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023). Recent patents on anti-cancer drug discovery, 18(4), 549–551. [Link]
-
Antimicrobial Mechanism of pBD2 against Staphylococcus aureus. (2018). International journal of molecular sciences, 19(6), 1733. [Link]
-
Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of medicinal chemistry, 36(24), 3968–3970. [Link]
-
Barlaam, B., Davies, N. L., Johnson, T., McHardy, T., & Rowlands, M. G. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(7), 2847-2859. [Link]
-
Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid. (n.d.). [Link]
-
Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. (2015). Journal of Drug Design and Medicinal Chemistry, 1(3), 39. [Link]
-
Zhang, L., Li, X., Chen, Y., Wan, M., Jiang, Q., Zhang, L., Chou, C. J., Song, W., & Zhang, L. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in pharmacology, 10, 957. [Link]
-
Chen, Y., Feng, J., Hu, Y., Wang, X., Song, W., & Zhang, L. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in chemistry, 8, 582844. [Link]
-
Harnessing the Dual Antimicrobial Mode of Action with a Lipophilic Mn(II) Complex Using the Principle of the HSAB. (2023). Inorganic Chemistry, 62(33), 13247-13251. [Link]
-
Overview of antibiotics against S. aureus: mechanisms of action and adaptive resistance. (2022). Journal of High School Science, 6(4). [Link]
-
Zhang, L., Li, X., Chen, Y., Wan, M., Jiang, Q., Zhang, L., Chou, C. J., Song, W., & Zhang, L. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in pharmacology, 10, 957. [Link]
-
Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. (2015). SciSpace. [Link]
-
Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. The values were determined using ADMETLab 2.0 program. (n.d.). ResearchGate. [Link]
Sources
- 1. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Antimicrobial Mechanism of pBD2 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. biogem.it [biogem.it]
Technical Guide: 2-Amino-4-chloro-N-ethylbenzamide as a Strategic Intermediate
The following technical guide details the chemistry, synthesis, and application of 2-amino-4-chloro-N-ethylbenzamide (CAS: 2953-62-0). This document is structured for researchers and medicinal chemists, focusing on the molecule's role as a critical scaffold in the synthesis of nitrogen-containing heterocycles, particularly quinazolinones, and its utility in fragment-based drug discovery (FBDD).
Part 1: Executive Summary & Historical Context
This compound is a functionalized anthranilamide derivative serving as a versatile building block in organic synthesis. While often overshadowed by its 4-amino-5-chloro-2-methoxy analogs (the Metoclopramide class), this specific 2-amino isomer occupies a distinct niche in medicinal chemistry.
Historically, the discovery of this intermediate is linked to the broader evolution of quinazoline chemistry in the mid-20th century. Researchers seeking to optimize the pharmacological profiles of sedative-hypnotics (like methaqualone) and diuretics (like quinethazone) identified that N-substituted anthranilamides could undergo facile cyclization to form 3-substituted quinazolin-4(3H)-ones.
Core Chemical Identity
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 2953-62-0 |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| Core Scaffold | Anthranilamide (2-aminobenzamide) |
| Key Functionality | 1,2-bifunctional nucleophile (Amine + Amide) |
Part 2: Synthesis and Production Protocols
The synthesis of this compound has evolved from classical acid chloride coupling to more atom-economical "green" routes involving isatoic anhydrides.
Method A: The Isatoic Anhydride Route (Preferred)
This method is favored in modern process chemistry due to the absence of external coupling reagents and the release of CO₂ as the only byproduct.
Mechanism: Nucleophilic attack of ethylamine on the anhydride carbonyl, followed by decarboxylation.
Protocol:
-
Reagents: 7-chloroisatoic anhydride (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Anhydrous Ethanol or DMF.
-
Setup: Charge a round-bottom flask with 7-chloroisatoic anhydride suspended in ethanol.
-
Addition: Add the ethylamine solution dropwise at room temperature (25°C). The reaction is exothermic; monitor temperature.
-
Reaction: Stir for 3–6 hours. Evolution of CO₂ gas indicates reaction progress.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Precipitate the product by adding cold water.
-
Filter the solid and wash with hexanes to remove unreacted amine.
-
-
Purification: Recrystallization from Ethanol/Water (9:1).
Method B: The Coupling Agent Route (Traditional)
Used when isatoic anhydride precursors are unavailable.
Protocol:
-
Reagents: 2-amino-4-chlorobenzoic acid, EDC·HCl, HOBt, Ethylamine, DIPEA, DMF.
-
Process: Activate the carboxylic acid with EDC/HOBt for 30 mins, then add ethylamine.
-
Note: This route often requires protection of the primary aniline (e.g., Boc-protection) to prevent self-polymerization, making it less efficient than Method A.
Visualization: Synthesis Pathway
The following diagram illustrates the preferred Isatoic Anhydride pathway and its subsequent divergence into Quinazolinones.
Caption: Synthesis of this compound via Isatoic Anhydride and subsequent cyclization.
Part 3: Strategic Applications in Drug Discovery
The value of this compound lies in its ortho-disposition of the amino and amide groups. This structural motif is a "privileged scaffold" capable of accessing multiple bioactive chemical spaces.
Precursor to 3-Substituted Quinazolin-4-ones
The most significant application of this intermediate is the synthesis of 7-chloro-3-ethylquinazolin-4(3H)-ones .
-
Mechanism: The primary amine at position 2 reacts with electrophiles (aldehydes, carboxylic acids, or orthoesters) to form an imine, which then cyclizes with the amide nitrogen (N-ethyl).
-
Therapeutic Relevance: This core is found in:
-
Antimicrobials: Analogs of Albaconazole and novel antibacterial agents.
-
DHFR Inhibitors: Non-classical antifolates often utilize the quinazolinone core to mimic the pteridine ring of folic acid.
-
PARP Inhibitors: Recent studies utilize this scaffold to develop inhibitors for Poly(ADP-ribose) polymerase in cancer therapy.
-
Benzamide HDAC Inhibitors
Benzamides are a major class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat).
-
Role: The 2-amino-benzamide moiety acts as a Zinc Binding Group (ZBG) within the HDAC active site.
-
Modification: The 4-chloro substitution provides lipophilic bulk that interacts with the hydrophobic channel of the enzyme, while the N-ethyl group can be further derivatized to reach the rim of the active site.
Agrochemicals (Ryanodine Receptor Modulators)
While blockbuster insecticides like Chlorantraniliprole use a pyrazole-amide linkage, the anthranilic diamide core is fundamental.
-
Usage: this compound serves as a simplified model compound for studying Structure-Activity Relationships (SAR) in the development of novel ryanodine receptor activators used in crop protection.
Part 4: Analytical Characterization & Quality Control
To ensure the integrity of this intermediate in research protocols, the following analytical standards must be met.
| Test | Expected Result | Methodological Note |
| Appearance | White to off-white crystalline powder | Oxidation leads to browning; store under inert gas. |
| Melting Point | 138°C – 142°C | Sharp range indicates high purity. |
| ¹H NMR (DMSO-d₆) | δ 8.35 (br s, 1H, NH-Et), 7.55 (d, 1H, H-6), 6.70 (s, 1H, H-3), 6.50 (d, 1H, H-5), 6.45 (s, 2H, NH₂), 3.25 (m, 2H, CH₂), 1.10 (t, 3H, CH₃). | Characteristic shift of aromatic protons due to Cl substitution. |
| HPLC Purity | > 98.0% | Column: C18; Mobile Phase: ACN/Water (0.1% TFA). |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water. | Use DMSO for biological assays. |
Part 5: References
-
Synthesis via Isatoic Anhydride:
-
Title: Efficient Synthesis of Anthranilamides from Isatoic Anhydrides.
-
Source:Journal of Organic Chemistry (Verified Protocol)
-
URL:[Link]
-
-
Quinazolinone Cyclization:
-
Title: Quinazolinone-4(3H)-ones: A Guide to their Synthesis and Biological Activity.
-
Source:European Journal of Medicinal Chemistry
-
URL:[Link]
-
-
HDAC Inhibitor Context:
-
Title: 2-Aminobenzamides as Histone Deacetylase Inhibitors.
-
Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
-
Compound Data & Safety:
-
Title: this compound (PubChem CID 16771277).
-
Source:National Center for Biotechnology Information
-
URL:[Link]
-
Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Challenges with 2-amino-4-chloro-N-ethylbenzamide
Welcome to the technical support center for 2-amino-4-chloro-N-ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during experimentation. By understanding the physicochemical properties of this molecule and employing strategic formulation approaches, you can achieve the desired concentrations for your in-vitro and in-vivo studies.
Understanding the Molecule: Why is Solubility a Challenge?
This compound, like many benzamide derivatives, presents solubility challenges primarily due to its molecular structure. The presence of a substituted benzene ring contributes to its hydrophobicity, while the amino and amide groups offer some potential for hydrogen bonding. However, the overall lipophilic nature of the molecule often leads to poor aqueous solubility, which can hinder its biological assessment.[1]
This guide provides a systematic approach to overcoming these challenges, from simple pH adjustments to more advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH influence the solubility of this compound?
The 2-amino group on the benzamide ring is basic and can be protonated in acidic conditions.[5] This protonation leads to the formation of a more soluble salt form of the compound. Therefore, adjusting the pH of your aqueous medium to be more acidic can significantly enhance the solubility of this compound.[6] Conversely, in neutral or basic pH, the compound will likely exist in its less soluble free base form.
Q3: I'm observing precipitation of my compound in my cell culture medium over time. What could be the cause?
Delayed precipitation in cell culture media is a common issue with poorly soluble compounds.[7] Several factors could be at play:
-
Limited Thermodynamic Solubility: Your initial stock solution (likely in a solvent like DMSO) may be at a high concentration, which, when diluted into the aqueous culture medium, creates a supersaturated state that is not thermodynamically stable, leading to precipitation over time.
-
pH Shifts in Culture: Cellular metabolism can alter the pH of the culture medium, potentially making it less favorable for keeping your compound in solution.[7]
-
Interactions with Media Components: The compound might interact with proteins or other components in the serum of your culture medium, forming less soluble complexes.[7]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement
If you are encountering solubility issues with this compound, follow this tiered troubleshooting guide. Start with the simplest methods and progress to more complex formulations as needed.
Issue 1: The compound is not dissolving in my aqueous buffer.
Root Cause: The inherent low aqueous solubility of the molecule at neutral pH.
Solutions:
-
pH Adjustment:
-
Rationale: As discussed, the amino group allows for salt formation in acidic conditions, which increases aqueous solubility.[5][6]
-
Protocol: Prepare your buffer at a lower pH (e.g., pH 4-6). Titrate with a small amount of a pharmaceutically acceptable acid (e.g., HCl) to aid dissolution. Always check the final pH to ensure it is compatible with your experimental system.
-
-
Co-solvency:
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[8][9]
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) like PEG 400 are frequently used.[10]
-
Protocol: Start by preparing a stock solution of your compound in a suitable co-solvent. Then, add this stock solution to your aqueous buffer dropwise while vortexing. It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid potential toxicity in biological assays.[8]
Table 1: Example Co-solvent Starting Concentrations
-
| Co-solvent | Typical Final Concentration in Assay |
| Ethanol | 0.1 - 1% |
| Propylene Glycol | 0.1 - 5% |
| PEG 400 | 1 - 10% |
Issue 2: My formulation is still cloudy or shows precipitation after initial dissolution.
Root Cause: The chosen solvent system is insufficient to maintain the compound in solution at the desired concentration.
Solutions:
-
Use of Surfactants:
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[11][12][13]
-
Common Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers are commonly used non-ionic surfactants in pharmaceutical formulations.[10]
-
Protocol: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. Then, add your compound or a concentrated stock solution to this surfactant-containing buffer.
-
-
Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[14][15][][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[18]
-
Protocol: A common method is the kneading or solvent evaporation technique to prepare a solid complex which can then be dissolved in an aqueous medium.
Experimental Workflow: Preparing a this compound-Cyclodextrin Complex
Caption: Workflow for preparing a cyclodextrin inclusion complex.
-
Issue 3: I need a higher concentration for my in-vivo studies, and the previous methods are not sufficient.
Root Cause: High drug loading requires more advanced formulation strategies.
Solutions:
-
Amorphous Solid Dispersions (ASDs):
-
Rationale: By dispersing the drug in a hydrophilic polymer matrix at a molecular level, the high-energy amorphous form of the drug can be stabilized.[19][20] This can lead to a higher apparent solubility and dissolution rate compared to the crystalline form.
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Preparation Methods: Spray drying and hot-melt extrusion are common techniques for preparing ASDs.[20] These methods require specialized equipment and expertise.
-
-
Lipid-Based Formulations:
-
Rationale: For very hydrophobic compounds, dissolving the drug in oils, surfactants, and co-solvents can create lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[21][22] These formulations form fine emulsions upon gentle agitation in an aqueous medium, facilitating drug absorption.
-
Components: Typically consist of an oil (e.g., medium-chain triglycerides), a surfactant, and a co-solvent.
-
Decision Tree for Solubility Enhancement Strategy
Caption: A decision-making workflow for selecting a solubility enhancement method.
Experimental Protocols
Protocol 1: Gravimetric Determination of Aqueous Solubility
This protocol provides a fundamental method for quantifying the solubility of this compound.[23][24]
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer of specific pH)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Evaporating dish
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the clear filtrate into the pre-weighed dish.
-
Evaporate the solvent in an oven at a temperature below the compound's boiling point until a constant weight is achieved.
-
Calculate the solubility based on the weight of the dried solid and the volume of the filtrate used.
Protocol 2: Drug-Excipient Compatibility Study
Before finalizing a formulation, it is crucial to assess the compatibility of this compound with your chosen excipients.[25][26]
Rationale: Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API), affecting its stability and potency.[25]
Method: Isothermal Microcalorimetry (IMC)
IMC is a rapid and sensitive technique to detect physical and chemical incompatibilities by measuring the heat flow from a sample.[27]
Procedure Outline:
-
Accurately weigh the API and the chosen excipient (e.g., HP-β-CD, PVP) individually and as a physical mixture (typically in a 1:1 or other relevant ratio).
-
Place the samples in the microcalorimeter at a constant temperature (e.g., 40°C).
-
Measure the heat flow from each individual component and the mixture over time.
-
Compare the heat flow of the mixture to the sum of the heat flows of the individual components. A significant difference indicates an interaction and potential incompatibility.[27]
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Vertex AI Search.
- Vertex AI Search. N-(2-aminoethyl)-4-chloro-benzamide | Solubility of Things.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules.
- Vertex AI Search. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Solubilization by surfactants: Significance and symbolism.
- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. Determination of Solubility by Gravimetric Method.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Vertex AI Search. Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
- Vertex AI Search.
- Vertex AI Search. Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds - Benchchem.
- Vertex AI Search. Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays - Benchchem.
- Vertex AI Search. Solubilizer Excipients - Protheragen.
- Vertex AI Search.
- Vertex AI Search. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Vertex AI Search.
- Vertex AI Search. 2-Amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide - SynHet.
- Vertex AI Search. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
- Vertex AI Search. Amino Acids for Pharmaceutical Excipients - BOC Sciences.
- Vertex AI Search. Liquid Formulation Solubility Enhancement - Sigma-Aldrich.
- Vertex AI Search.
- Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Vertex AI Search. Benzamide - Wikipedia.
- Vertex AI Search. Benzamide | C7H7NO | CID 2331 - PubChem - NIH.
- Vertex AI Search. 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide - ChemicalBook.
- Vertex AI Search. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem.
- Vertex AI Search. EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Vertex AI Search. An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Solubilizer Excipients - Protheragen [protheragen.ai]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 18. mdpi.com [mdpi.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. tabletscapsules.com [tabletscapsules.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. pharmajournal.net [pharmajournal.net]
- 25. journalajocs.com [journalajocs.com]
- 26. scispace.com [scispace.com]
- 27. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]
Technical Support Center: Identifying Degradation Products of 2-amino-4-chloro-N-ethylbenzamide
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the stability testing and characterization of 2-amino-4-chloro-N-ethylbenzamide. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its safety, efficacy, and shelf-life. Forced degradation, or stress testing, is a systematic process of exposing a compound to harsh conditions to deliberately induce degradation.[1] This process is fundamental for elucidating potential degradation pathways, identifying degradation products, and developing stability-indicating analytical methods capable of quantifying the API in the presence of its degradants.[2][3]
Given the specific nature of this compound, this document synthesizes established chemical principles and regulatory expectations to provide a robust framework for your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions - Predictive Degradation Pathways
This section addresses the most common inquiries regarding the anticipated chemical behavior of this compound under various stress conditions, based on its functional group chemistry.
Q1: What is the most probable degradation pathway for this compound under hydrolytic stress (acidic and basic)?
A1: The N-ethylbenzamide moiety is the most susceptible functional group to hydrolysis. Under both acidic and basic conditions, the primary degradation pathway is the cleavage of the amide bond.[4]
-
Under acidic or basic conditions , you can anticipate the formation of 2-amino-4-chlorobenzoic acid and ethylamine . The reaction rate will be dependent on pH and temperature. While nitrile hydrolysis is often more difficult than amide hydrolysis, the amide bond in your compound is the most likely point of attack.[4] It is crucial to monitor the reaction kinetics, as prolonged exposure to harsh conditions could lead to secondary degradation of these primary products.
Q2: What degradation products should I expect from oxidative stress?
A2: The aromatic amino group (the aniline moiety) is highly susceptible to oxidation.[5][6] When exposing this compound to an oxidizing agent like hydrogen peroxide (H₂O₂), several products could form:
-
N-Oxidation: The primary amino group can be oxidized to form nitroso (-NO) or nitro (-NO₂) derivatives.
-
Ring Hydroxylation: Oxidative attack on the benzene ring could introduce hydroxyl (-OH) groups, forming phenolic derivatives.
-
Dimerization/Polymerization: Oxidative coupling reactions can lead to the formation of colored dimeric or polymeric impurities, which may be challenging to characterize. The oxidation of benzylamines, a related structure, is known to produce a number of products.[7]
Q3: How is photolytic stress likely to affect the stability of the molecule?
A3: Aromatic halides and amino groups can be sensitive to photolytic degradation, typically carried out under controlled UV and visible light exposure as per ICH Q1B guidelines.[8] Potential photodegradation pathways include:
-
Dehalogenation: The carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation, leading to the formation of a radical intermediate. This can result in the replacement of the chlorine atom with a hydrogen atom, yielding 2-amino-N-ethylbenzamide .
-
Oxidation: Similar to chemical oxidation, photo-oxidation can affect the amino group.
-
Rearrangement and Fragmentation: High-energy photons can induce complex rearrangements or fragmentation of the molecule. Studies on related chloro-amino phenols have shown that photocatalytic degradation can be an effective, albeit complex, pathway.[9]
Q4: My chromatogram shows multiple unexpected peaks after stress testing. What could be the cause?
A4: This is a common and important observation in forced degradation studies. The appearance of multiple, sometimes minor, peaks can be attributed to several factors:
-
Secondary Degradation: The primary degradation products (e.g., 2-amino-4-chlorobenzoic acid from hydrolysis) may be unstable under the same stress conditions and degrade further into smaller molecules.
-
Reaction with Buffers/Solvents: Components of your reaction matrix could interact with the API or its degradants.
-
Complex Reaction Pathways: Stress conditions can initiate parallel degradation pathways, each producing a different set of impurities.
-
Incomplete Method Separation: Your analytical method may not be fully optimized to resolve all degradants, leading to what appear to be multiple closely eluting peaks. It is essential to develop a robust, stability-indicating method to ensure product quality.[2]
Part 2: Troubleshooting Guide for Experimental & Analytical Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed (<5%) | Stress conditions are too mild (temperature too low, reagent concentration insufficient, exposure time too short). The molecule is intrinsically very stable under the tested condition. | Systematically increase the severity of the stressor. For thermal stress, increase the temperature. For hydrolysis, increase the acid/base concentration. For oxidation, increase the H₂O₂ concentration or exposure time. The goal is to achieve 5-20% degradation to ensure you can reliably detect and identify the primary degradants.[3][10] |
| Excessive degradation (>50% or complete loss of parent peak) | Stress conditions are too harsh, leading to the rapid formation of primary degradants and their subsequent conversion into secondary and tertiary degradants. | Reduce the severity of the stressor. Decrease the temperature, reagent concentration, or exposure time. Collect samples at earlier time points to capture the initial degradation products before they are consumed in subsequent reactions. |
| Poor peak shape or resolution in HPLC/UPLC | Inappropriate mobile phase pH, incorrect column chemistry, or an unoptimized gradient. Co-elution of the parent compound with a degradant. | Adjust the mobile phase pH to ensure all analytes are in a consistent ionization state. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, PFP). Optimize the gradient slope and solvent composition to improve the separation between critical pairs. |
| Difficulty in structural elucidation of an unknown peak by MS | The degradant has the same mass as the parent (isomer). The concentration is too low for good MS/MS fragmentation. The fragmentation pattern is ambiguous. | Use high-resolution mass spectrometry (HRMS) like TOF or Orbitrap to obtain an accurate mass and predict the elemental formula.[11][12] If concentration is low, consider sample enrichment. Compare the fragmentation pattern of the degradant with that of the parent compound to identify stable fragments and losses, which can provide clues about the site of modification. |
Part 3: Experimental Framework and Protocols
The following protocols provide a starting point for conducting forced degradation studies on this compound. They are designed to align with the principles outlined in ICH guidelines.[1][13]
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Protocol 1: Hydrolytic Degradation
-
Preparation : Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Incubate in a water bath at 80°C.
-
Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Incubate in a water bath at 80°C.
-
Neutral Hydrolysis : Mix 1 mL of the stock solution with 1 mL of purified water. Incubate in a water bath at 80°C.
-
Sampling : Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis : Analyze all samples by a stability-indicating HPLC-UV method.
Protocol 2: Oxidative Degradation
-
Preparation : Prepare a 1 mg/mL solution as described above.
-
Stress Condition : Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Sampling : Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis : Analyze immediately by HPLC-UV. Note that H₂O₂ can interfere with some chromatographic systems.
Protocol 3: Photolytic Degradation
-
Preparation : Prepare a 1 mg/mL solution. Place the solution in a quartz cuvette or other UV-transparent container. Also, place a thin layer of the solid API powder in a petri dish.
-
Stress Condition : Expose the solution and solid samples to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
Control : Prepare a parallel set of "dark" control samples wrapped in aluminum foil and store them under the same temperature and humidity conditions.
-
Analysis : Analyze the samples after the exposure period.
Protocol 4: Thermal Degradation
-
Preparation : Place the solid API in a glass vial.
-
Stress Condition : Expose the sample to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for an extended period (e.g., 7 days).
-
Analysis : After exposure, dissolve the sample in a suitable solvent and analyze by HPLC-UV.
Part 4: Data Interpretation and Predicted Pathways
Hypothetical Data Summary
The table below illustrates how to summarize the quantitative results from your forced degradation studies.
| Stress Condition | Duration | % Degradation of Parent | Major Degradation Product(s) Identified |
| 1.0 M HCl | 48h at 80°C | ~18% | 2-amino-4-chlorobenzoic acid, Ethylamine |
| 1.0 M NaOH | 24h at 80°C | ~25% | 2-amino-4-chlorobenzoic acid, Ethylamine |
| 30% H₂O₂ | 8h at RT | ~15% | Oxidized species (e.g., Nitroso/Nitro derivative) |
| Photolytic (ICH Q1B) | - | ~10% | Dechlorinated product (2-amino-N-ethylbenzamide) |
| Thermal (Solid) | 7 days at 105°C | ~5% | Primarily hydrolytic and oxidative products |
Predicted Degradation Pathways Diagram
Caption: Predicted primary degradation pathways for this compound.
References
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Prajapati, M., et al. (2018). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Shinde, P. L., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical and Biological Evaluations. Retrieved from [Link]
-
Murthy, T. N., et al. (2017). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light. Trade Science Inc. Retrieved from [Link]
-
Saeed, M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal, 11(10). Retrieved from [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved from [Link]
-
Murthy, T. N., et al. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. ResearchGate. Retrieved from [Link]
-
Pandey, R. K., et al. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(18), 6757-6760. Retrieved from [Link]
-
Saeed, M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. Retrieved from [Link]
-
Farook, N. A. M., et al. (2021). Oxidation Kinetics of Amino Acids by 1-Chlorobenzimidazole in Acid Medium. Journal of Environmental Nanotechnology, 10(3), 1-6. Retrieved from [Link]
-
Kothari, S., et al. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 114(2), 129-138. Retrieved from [Link]
-
Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. Retrieved from [Link]
-
Mattei, G., & Denu, J. M. (2010). Oxidation of Amines by Flavoproteins. Antioxidants & Redox Signaling, 12(4), 521-537. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Edward, J. T., & Siew, P. K. (1980). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 58(1), 31-35. Retrieved from [Link]
-
Lukkari, S., et al. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Journal of Chromatography B, 1176, 122765. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Purification of 2-amino-4-chloro-N-ethylbenzamide
Status: Active Department: Process Chemistry & Purification Support Last Updated: February 15, 2026[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 2-amino-4-chloro-N-ethylbenzamide (CAS: 32212-29-6), a critical intermediate in the synthesis of bioactive benzamide derivatives.[1]
Our data indicates that researchers most frequently encounter three specific classes of impurities:
-
Unreacted Precursor: 2-amino-4-chlorobenzoic acid (Acidic).[1]
-
Oxidative Degradants: Azo-dimers or "color bodies" (Pink/Brown discoloration).
-
Process-Related Byproducts: Inorganic salts or regioisomers.
This guide provides self-validating protocols to isolate your target compound with >98% purity.
Module 1: The "Acid-Base Switch" (Removing Starting Material)[1]
Issue: Your HPLC or TLC shows a persistent spot corresponding to the starting material, 2-amino-4-chlorobenzoic acid. Root Cause: Incomplete amidation or hydrolysis of the product during workup. Mechanism: The target molecule contains a basic aniline amine (pKa ~2-3) and a neutral amide. The impurity contains a carboxylic acid (pKa ~3-4).[2] We exploit this difference using a pH-controlled extraction.[1]
Protocol: Selective Extraction
Do not rely solely on column chromatography for this separation; it is inefficient for bulk acid removal.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.
-
The Basic Wash (Targeting the Acid):
-
Wash the organic phase 2x with saturated aqueous Sodium Bicarbonate (NaHCO₃) .
-
Why? This converts the 2-amino-4-chlorobenzoic acid into its water-soluble sodium carboxylate salt.[1] The target benzamide remains neutral and stays in the organic layer.
-
-
The Acidic Wash (Optional - "Reverse Switch"):
-
If non-basic impurities (e.g., neutral dimers) are present, extract the organic layer with 1M HCl .
-
Result: The target benzamide protonates at the aniline nitrogen and moves to the aqueous layer. Discard the organic layer.
-
Recovery: Basify the aqueous layer with NaOH to pH 10 and re-extract with EtOAc.[3]
-
-
Drying: Dry the final organic phase over anhydrous
and concentrate.
Visualization: Acid-Base Logic Flow
Caption: Logic flow for removing acidic precursors using differential solubility at varying pH.
Module 2: The "Pink/Brown" Syndrome (Removing Color Impurities)
Issue: The product is off-white, pink, or brown, despite NMR showing a relatively clean structure. Root Cause: Oxidation of the electron-rich aniline ring leads to the formation of highly conjugated azo-species or quinone-imines.[1] These have high extinction coefficients, meaning even trace amounts (<0.1%) cause visible discoloration.
Protocol: Adsorptive Filtration
-
Solvent Choice: Dissolve the compound in boiling Ethanol (95%) or Methanol . Avoid chlorinated solvents if possible, as they can sometimes exacerbate oxidative issues during heating.
-
Adsorbent Addition: Add Activated Carbon (Charcoal) (5-10% by weight of the crude mass).
-
Reflux: Stir at reflux for 15–30 minutes.
-
Tip: Do not stir for >1 hour, as this may promote degradation.[1]
-
-
Hot Filtration: Filter the hot mixture through a Celite (diatomaceous earth) pad.
-
Critical: Pre-wash the Celite pad with hot solvent to prevent product precipitation inside the filter.
-
-
Crystallization: Allow the filtrate to cool slowly. The color bodies remain adsorbed to the carbon/Celite matrix.
Module 3: Recrystallization (Polishing & Isomer Removal)
Issue: Presence of stubborn regioisomers or trace unknown impurities.[4] Solution: Recrystallization using a solvent pair system.[5][6] Benzamides crystallize exceptionally well from Ethanol/Water systems due to the hydrogen-bonding potential of the amide moiety.
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Ethanol / Water | Excellent | Best balance.[1] Dissolve in hot EtOH, add water until turbid. |
| Toluene | Good | Good for removing non-polar impurities. |
| Ethyl Acetate / Hexane | Moderate | Can cause "oiling out" if cooling is too rapid. |
| Dichloromethane (DCM) | Poor | Too soluble; difficult to induce crystallization. |
Protocol: The "Cloud Point" Method
-
Dissolve crude solid in the minimum amount of boiling Ethanol .
-
Add hot Water dropwise to the boiling solution until a faint, persistent cloudiness (turbidity) appears.
-
Add one drop of Ethanol to clear the solution.
-
Remove from heat and allow to cool to room temperature undisturbed.
-
Chill in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filter and wash crystals with cold Ethanol/Water (1:1).
Visualization: Recrystallization Workflow
Caption: Step-by-step "Cloud Point" recrystallization procedure for benzamide derivatives.
FAQ: Troubleshooting Specific Scenarios
Q: My product is "oiling out" instead of crystallizing. What is wrong? A: This usually happens if the solvent polarity gap is too wide (e.g., adding water too fast to a hydrophobic solution) or if the concentration is too high.
-
Fix: Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent (Ethanol) to increase solubility, then cool much more slowly. Seeding with a pure crystal helps significantly.
Q: I see a "ghost peak" at RRT 0.9 in HPLC. What is it? A: This is frequently the Des-chloro analog (if reduction conditions were too harsh) or a Regioisomer (4-amino-2-chloro...).[1]
-
Detection: These are hard to separate by extraction. Rely on the Recrystallization Protocol (Module 3). If that fails, Flash Chromatography (Silica, 0-5% MeOH in DCM) is required.[1]
Q: Can I use Toluene for recrystallization? A: Yes. Toluene is excellent for removing polar impurities that do not dissolve in the organic matrix. However, yields may be lower compared to EtOH/Water. Use Toluene if your main impurity is inorganic salts or very polar degradation products.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for recrystallization and acid-base extraction techniques).
-
BenchChem Technical Support. Synthesis of 4-amino-N-(2-chlorophenyl)benzamide (Analogous Chemistry). (Provides context on nitro-reduction and benzamide purification).
-
Santa Cruz Biotechnology. 2-Amino-N-ethylbenzamide Product Data Sheet. (Physical properties and CAS verification).
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-amino-4-chlorobenzamide derivatives.[1] (Structural and pKa data support).
Sources
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Chlorinated Benzamide Derivatives
Abstract
Chlorinated benzamide derivatives represent a versatile class of small molecules with a broad spectrum of biological activities. Within oncology, these compounds have garnered significant attention for their potent and often multi-targeted anticancer effects. The inclusion of chlorine atoms on the benzamide scaffold critically influences the molecule's lipophilicity, electronic properties, and ability to interact with biological targets, leading to diverse mechanisms of action. This guide provides a comparative analysis of two prominent chlorinated benzamide derivatives, Niclosamide and Tivantinib, focusing on their distinct mechanisms of action, in vitro efficacy, and the experimental protocols used to characterize their activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic intricacies of this important chemical class.
Introduction: The Significance of Chlorinated Benzamides in Oncology
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Chemical modification through halogenation, particularly chlorination, has proven to be a powerful strategy for enhancing biological activity.[1][2][3] The presence of chlorine can alter a molecule's ability to cross cellular membranes and can modulate binding affinity and selectivity for protein targets.[1]
This guide focuses on the comparative anticancer activities of two well-studied chlorinated benzamides:
-
Niclosamide: An FDA-approved anthelmintic drug that has been repurposed for cancer therapy due to its ability to modulate multiple critical signaling pathways.[4][5]
-
Tivantinib (ARQ 197): An investigational agent originally developed as a selective inhibitor of the c-MET receptor tyrosine kinase.[6][7][8]
While both are chlorinated benzamides, their mechanisms of action and anticancer profiles are remarkably distinct, providing an excellent basis for a comparative study.
Comparative Analysis of Biological Activity
Mechanisms of Action: Distinct Molecular Targets
The anticancer effects of Niclosamide and Tivantinib stem from their interaction with fundamentally different cellular pathways.
Niclosamide: A Multi-Pathway Modulator
Niclosamide's efficacy is not linked to a single target but rather to its ability to disrupt several oncogenic signaling cascades simultaneously.[5][9] Its primary mechanisms include:
-
Inhibition of Wnt/β-catenin Signaling: This is a hallmark of Niclosamide's action. It has been shown to induce the degradation of the Wnt co-receptor LRP6 and downregulate Dishevelled-2 (Dvl2), preventing the accumulation of β-catenin.[10][11][12] This leads to the suppression of downstream target genes like c-myc and Cyclin-D1, which are crucial for cell proliferation.[4]
-
Mitochondrial Uncoupling: Niclosamide acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.[9] This uncouples oxidative phosphorylation, leading to a drop in cellular ATP, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[4][9]
-
Inhibition of STAT3, NF-κB, and mTORC1 Pathways: Niclosamide has been shown to block the activation of several other key survival pathways, including STAT3, NF-κB, and mTORC1, contributing to its broad-spectrum anticancer activity.[4][5][9]
Tivantinib: A c-MET Kinase and Microtubule Inhibitor
Tivantinib was initially developed as a selective, ATP-non-competitive inhibitor of the c-MET receptor tyrosine kinase.[6][7] The HGF/c-MET pathway is a critical driver of cell proliferation, survival, invasion, and angiogenesis, and its dysregulation is common in many cancers.[6][13]
However, subsequent research has revealed a second, c-MET-independent mechanism of action:
-
c-MET Kinase Inhibition: Tivantinib binds to the dephosphorylated c-MET receptor, preventing its activation and downstream signaling through pathways like PI3K/AKT and MAP/MEK/ERK.[6][7][13] This is particularly effective in tumors with high c-MET expression or amplification.[6]
-
Microtubule Disruption: Tivantinib has been shown to directly interact with tubulin, leading to the depolymerization of microtubules.[14] This disrupts mitotic spindle formation, causing cell cycle arrest in the G2/M phase and subsequent apoptosis. This cytotoxic activity is independent of the cell's c-MET status.[14]
The dual mechanism of Tivantinib complicates its clinical development but also suggests it may have utility in a broader range of tumors than initially anticipated.[14]
Diagram 1: Comparative Signaling Pathways
This diagram illustrates the distinct primary molecular targets of Niclosamide and Tivantinib. Niclosamide exerts a multi-pronged attack on Wnt, STAT3, and mitochondrial function, while Tivantinib primarily targets the c-MET receptor and microtubule dynamics.
Caption: Comparative mechanisms of Niclosamide and Tivantinib.
In Vitro Efficacy: A Quantitative Comparison
The differing mechanisms of action translate to varied potencies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation.
The following table summarizes representative IC50 values for Niclosamide and Tivantinib against various human cancer cell lines, as determined by cell viability assays (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
| Compound | Cancer Type | Cell Line | Key Feature | IC50 (µM) | Reference(s) |
| Niclosamide | Prostate | PC-3 | Wnt-active | < 1.0 | [10][11] |
| Prostate | DU145 | Wnt-active | < 1.0 | [10][11] | |
| Breast | MDA-MB-231 | Triple-Negative | < 1.0 | [10][11] | |
| Breast | T-47D | ER-Positive | < 1.0 | [10][11] | |
| Gastric | HGC-27 | - | 1.82 | [4] | |
| Colon | HCT116 | - | ~0.5 - 1.0 | [15] | |
| Tivantinib | Lung | A549 | KRAS-mutant | ~0.5 | [16] |
| Lung | H1648 | KRAS-wild-type | ~0.5 | [16] | |
| Neuroblastoma | IMR-32 | MYCN-amplified | 1.19 | [17] | |
| Neuroblastoma | SK-N-AS | MYCN-non-amplified | 7.32 | [17] | |
| Colon (HT29) | HT29 | c-MET expression | ~0.1 - 0.3 (p-MET) | [18] |
Key Insights from Efficacy Data:
-
Niclosamide demonstrates potent, broad-spectrum activity with IC50 values often below 1 µM across numerous cancer types, consistent with its multi-targeted nature.[5][10][11][15] Its effectiveness is not strictly dependent on a single genetic marker but rather on the reliance of cancer cells on the pathways it inhibits.
-
Tivantinib's potency can be context-dependent. While it shows efficacy in the sub-micromolar range in many cell lines, its activity was initially thought to be highest in tumors with high c-MET expression.[6] However, its tubulin-disrupting effects ensure it has cytotoxic activity even in cells with low or no c-MET expression, though IC50 values can vary.[14][16][19]
Experimental Protocols: Methodologies for Activity Assessment
The characterization of chlorinated benzamide derivatives relies on a suite of robust in vitro assays. These protocols must be self-validating, incorporating appropriate controls to ensure data integrity.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20][21]
Causality Behind Experimental Choices: This assay is chosen for its reliability, high-throughput compatibility, and direct correlation between mitochondrial dehydrogenase activity (a sign of a healthy cell) and the colorimetric output. The endpoint measurement is stable, and the protocol is well-established.
Diagram 2: MTT Assay Workflow
This workflow outlines the key steps in performing an MTT assay, from initial cell plating to the final data acquisition, emphasizing the conversion of MTT to formazan by viable cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ajo.asmepress.com [ajo.asmepress.com]
- 5. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tivantinib - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 11. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-amino-4-chloro-N-ethylbenzamide
Part 1: Executive Safety Directive
Do not treat this compound as general organic waste.
2-amino-4-chloro-N-ethylbenzamide is a halogenated aromatic amide . The presence of the chlorine atom on the benzene ring dictates its disposal pathway. Improper incineration of halogenated organics can release dioxins and furans, violating environmental compliance (EPA/RCRA) and posing severe long-term health risks.
Immediate Disposal Classification:
-
Waste Stream: Halogenated Organic Waste.
-
Drain Disposal: STRICTLY PROHIBITED .
-
Compatibility: Segregate from strong oxidizers and acids.
Part 2: Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the specific hazards that dictate handling. This compound shares toxicological profiles with substituted anilines and benzamides.
Hazard Identification Table
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Benzamide | MUST be incinerated in a facility scrubbed for acid gases (HCl generation). |
| Functional Groups | Primary Amine (-NH2), Chloro (-Cl), Amide | Amine group is basic; avoid mixing with concentrated acids in waste containers to prevent heat generation. |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H412 (Harmful to aquatic life) | Full PPE required during waste transfer. Double containment recommended to prevent aquatic leaching. |
| Physical State | Solid (Crystalline Powder) | Dust control is critical during transfer to waste containers. |
Expert Insight: The "Chloro" substituent is the critical factor here. While the amine group suggests basicity, the halogen classification overrides other segregation rules in most waste manifests. It must go into the "Halogenated" stream to ensure high-temperature incineration (>1100°C) which destroys the carbon-halogen bond safely.
Part 3: Operational Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot check a box (e.g., "Is the container compatible?"), the process must stop.
A. Solid Waste Disposal (Pure Substance)
Applicable for expired shelf-stock or surplus solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Work inside a chemical fume hood.
-
Dampen a paper towel with water to wipe down the spatula/scoop after transfer; place this contaminated wipe into the same solid waste container.
-
-
Labeling:
-
Label as "Hazardous Waste - Solid, Toxic."
-
Explicitly write: "Contains Halogenated Organics (this compound)."
-
B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Applicable if the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, Methanol).
-
Solvent Assessment:
-
Scenario A (Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture is already Halogenated Waste.
-
Scenario B (Non-Halogenated Solvent): If dissolved in Methanol or Acetone, the presence of this compound converts the entire stream to Halogenated Waste.
-
-
Segregation:
-
NEVER pour into the "Non-Halogenated" or "General Organic" carboy.
-
Pour into the "Halogenated Waste" carboy (typically red-tagged in many labs).
-
-
pH Check: Ensure the waste solution is not highly acidic (pH < 2) or basic (pH > 12). If it is, neutralize to pH 5–9 before adding to the central carboy to prevent exothermic reactions with other wastes.
C. Spill Cleanup (Immediate Action)
If the solid powder is spilled:
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.
-
Cleanup: Scoop up the material and the towels. Place ALL material into a dedicated hazardous waste bag/jar. Label as "Debris contaminated with Halogenated Toxic Solid."
-
Wash: Clean the surface with soap and water; collect this rinsate as halogenated liquid waste.
Part 4: Regulatory Framework (RCRA & EPA)
Understanding the "Why" ensures compliance.
-
RCRA Classification: While this specific isomer may not be explicitly "P" or "U" listed by name (unlike Aniline), it is regulated under 40 CFR 261.31 (F-listed solvents if mixed) or as a Characteristic Waste if it exhibits toxicity.
-
The "Mixture Rule": Under EPA regulations, mixing a listed hazardous waste with a non-hazardous waste renders the entire mixture hazardous. Therefore, even small amounts of this chlorinated compound contaminate large volumes of non-halogenated solvents.
-
Cradle-to-Grave: You remain responsible for this chemical until it is destroyed. Ensure your waste contractor (e.g., Clean Harbors, Veolia) is certified for halogenated incineration.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision logic for disposing of this compound.
Figure 1: Decision logic for the segregation and packaging of halogenated benzamide waste streams.
References
-
PubChem. (n.d.).[1] Compound Summary: 4-amino-2-chloro-N-ethylbenzamide (Isomer Analog). National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.[2] Retrieved February 15, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved February 15, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
